![molecular formula C19H22N2O3 B3830934 1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone](/img/structure/B3830934.png)
1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone
Overview
Description
“1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The compound is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular formula of “1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone” is C17H18N2O3 . It has a molecular weight of 298.34 .Physical And Chemical Properties Analysis
The compound “1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone” has a melting point of 205 °C (decomp), a predicted boiling point of 480.0±45.0 °C, and a predicted density of 1.317±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.91±0.40 .Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and functional groups . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
Imidazole derivatives, including “1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications .
properties
IUPAC Name |
1,3-diethyl-4,5-dihydroxy-4,5-diphenylimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-20-17(22)21(4-2)19(24,16-13-9-6-10-14-16)18(20,23)15-11-7-5-8-12-15/h5-14,23-24H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBSWOGYGKCKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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